molecular formula C18H13Cl2NO B1421316 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160260-93-4

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No. B1421316
CAS RN: 1160260-93-4
M. Wt: 330.2 g/mol
InChI Key: LZWCDILYHDBWRQ-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, ketamine, a compound with a similar structure, is synthesized in five steps using a hydroxy ketone intermediate .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride demonstrate significant antimicrobial properties. A study by Desai et al. (2011) synthesized several quinazoline derivatives, including compounds related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. These compounds were tested for their antibacterial and antifungal activities against various bacterial and fungal strains, showing excellent to very good activity (Desai et al., 2011).

Synthesis and Reactions

The synthesis and reactions of similar compounds to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride have been explored for their potential in creating new molecules. Campbell et al. (1996) investigated the reactions of 2-(2-Lithiophenyl)ethyl chloride with imines and isocyanates, leading to the synthesis of various isoquinolines and isoquinolinones (Campbell et al., 1996).

Fluorescence Derivatization in Chromatography

In the field of analytical chemistry, related compounds have been used as fluorescence derivatization agents in high-performance liquid chromatography (HPLC). Yoshida et al. (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with structural similarities, was highly sensitive for derivatizing alcohols in HPLC, enabling their efficient detection and analysis (Yoshida et al., 1992).

Quantum Chemical Studies

In the field of computational chemistry, studies have been conducted on compounds structurally similar to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. Fatma et al. (2017) synthesized and characterized a novel compound and conducted quantum chemical studies including molecular geometry, hyperpolarizability, and electronic structure analysis (Fatma et al., 2017).

Antihistamine Agents

Alagarsamy et al. (2014) synthesized novel quinazolinone derivatives and tested them as antihistamine agents. These compounds, similar to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, demonstrated significant H1-antihistaminic activity in vivo, indicating potential therapeutic applications (Alagarsamy et al., 2014).

properties

IUPAC Name

2-(2-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-7-8-16-13(9-11)14(18(20)22)10-17(21-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCDILYHDBWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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